Sulfanilamide
Overview
Description
Sulfanilamide is a sulfonamide antibacterial drug . It is an organic compound consisting of an aniline derivatized with a sulfonamide group . It was used by the Allies in World War II to reduce infection rates and contributed to a dramatic reduction in mortality rates compared to previous wars . Today, it remains in use in the form of topical preparations, primarily for the treatment of vaginal yeast infections such as vulvovaginitis caused by Candida albicans .
Synthesis Analysis
This compound can be synthesized from acetanilide by treating it with excess of chlorosulphonic acid, which gives p-acetamidobenzenesulphonyl chloride. This is then converted into corresponding p-acetamidobenzenesulphonamides upon reaction with ammonia or ammonium carbonate . Another method involves the reactivity of aniline being modified to make possible an electrophilic aromatic substitution .
Molecular Structure Analysis
This compound is an organo-sulphur compound containing the -SO2NH2 group and is characteristic of the existence of a this compound group and a distinct 6- or 5-membered heterocyclic ring . The chemical formula of this compound is C6H8N2O2S .
Chemical Reactions Analysis
This compound functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it competitively inhibits the enzyme dihydropteroate synthase . This enzyme normally uses PABA for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Physical and Chemical Properties Analysis
This compound is a yellowish-white or white crystal or fine powder . It has a density of 1.08 g/cm3 and a melting point of 164.5-166.5 °C . The pH of a 0.5% aqueous solution of this compound is 5.8 to 6.1 .
Scientific Research Applications
1. Veterinary Medicine Applications
- Sulfanilamide has been studied for its effects on boar sperm quality during liquid storage at 17°C. Research indicates that at a concentration of 0.02 g/L, it significantly improves sperm quality parameters and impacts bacterial growth and microbial composition in a beneficial way, leading to higher litter sizes and pregnancy rates in artificial insemination applications (Feng et al., 2019).
2. Chemical Synthesis and Inhibitory Activities
- Novel this compound derivatives have been synthesized to investigate their potential as carbonic anhydrase inhibitors for glaucoma treatment and as antibacterial agents for chemotherapy. These derivatives also showed significant photoluminescence properties, indicating potential applications in photoluminescent materials (Turkmen et al., 2011).
3. Environmental Remediation
- The interaction between this compound and natural organic matter residue has been researched, with the aim of developing low-cost and efficient methods to remediate environments contaminated by this compound. Studies show significant complexation capacities of natural organic residues with this compound, suggesting their potential use in cleaning contaminated aquatic environments (Sobrinho et al., 2021).
4. Molecular Encapsulation and Solubility Enhancement
- Research into the synthesis of this compound and its encapsulation with cyclodextrins has shown that this can significantly enhance the solubility and photostability of this compound. This has implications for the development of more effective oral formulations (Tačić et al., 2014).
5. Rapid Detection Methods
- A novel technique using heat-assisted desorption-dielectric barrier discharge ionization mass spectrometry (HAD-DBDI-MS) has been developed for the rapid in situ detection of this compound in various matrices, like poultry feed and meat products. This method enhances the sensitivity of this compound detection and has potential applications in the food industry and regulatory compliance (Ye et al., 2020).
6. Synthesis of Biologically Active Compounds
- This compound has been used as a base for the synthesis of various biologically active compounds, including carbonic anhydrase inhibitors and 15-lipoxygenase inhibitors, which have potential applications in treating disorders like inflammation and certain cancers (Saeed et al., 2021).
Mechanism of Action
Target of Action
Sulfanilamide, a type of sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a necessary component for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid. This compound, due to its structural similarity to PABA, competes with PABA for the active site of the enzyme . By binding to the enzyme, this compound prevents the normal substrate, PABA, from accessing the active site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound has significant downstream effects. Folic acid acts as a coenzyme in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, this compound indirectly inhibits DNA synthesis, thereby preventing bacterial replication .
Pharmacokinetics
Sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, this compound disrupts DNA synthesis and, consequently, bacterial replication . This makes this compound a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them directly .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the physicochemical characteristics of soils can control the mobility of this compound, affecting its environmental fate . Factors such as temperature, pH, and initial this compound concentration can also impact its biodegradation .
Safety and Hazards
Sulfanilamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Very bad effects have happened with sulfa drugs, including liver problems, blood problems, and very bad skin reactions .
Properties
IUPAC Name |
4-aminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | SULFANILAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride) | |
Record name | Sulfanilamide [INN:DCF:NF] | |
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DSSTOX Substance ID |
DTXSID4023622 | |
Record name | Sulfanilamide | |
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Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid | |
Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide | |
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Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L | |
Record name | SID47193670 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFANILAMIDE | |
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Density |
1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
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Record name | SULFANILAMIDE | |
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Vapor Pressure |
0.0000073 [mmHg] | |
Record name | Sulfanilamide | |
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Mechanism of Action |
Sulfanilamide is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate., Sulfonamides are structural analogs and competitive antagonist of para-aminobenzoic acid ... and thus prevent normal bacterial utilization of para-aminobenzoic acid for the synthesis of folic acid (pteroylglutamic acid). ... More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase, the bacterial enzyme responsible for the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid. /Sulfonamides/ | |
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Color/Form |
LEAFLETS FROM AQ ALCOHOL, CRYSTALS | |
CAS No. |
63-74-1 | |
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Melting Point |
329 to 331 °F (NTP, 1992), 165.5 °C | |
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Retrosynthesis Analysis
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